

Application Notes and Protocols for the Determination of N,N-Dimethylaniline

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Compound of Interest		
Compound Name:	N,N-dimethylaniline;sulfuric acid	
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These application notes provide detailed methodologies for the quantitative determination of N,N-dimethylaniline (DMA) in various matrices. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

N,N-dimethylaniline (DMA) is a tertiary amine used as an intermediate in the synthesis of various products, including dyes, pharmaceuticals, and as a solvent and stabilizer.[1] Due to its potential toxicity, including effects on the central nervous system and blood, accurate and sensitive analytical methods are crucial for monitoring its presence in environmental, industrial, and pharmaceutical samples.[2] This document outlines several validated analytical techniques for the determination of DMA.

Analytical Methods Overview

A variety of analytical techniques are available for the determination of N,N-dimethylaniline. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The most common methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Spectrophotometry.

Key Properties of N,N-Dimethylaniline



Property	Value
Molecular Formula	C8H11N
Molecular Weight	121.18 g/mol [2][3]
Appearance	Yellowish to brownish oily liquid[1][2]
Boiling Point	192–194 °C[1]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and benzene.[1][3]
UV Absorption Max	~251 nm and 298 nm in organic solvents.[4][5]

Gas Chromatography (GC) Methods

Gas chromatography is a highly sensitive and selective technique for the analysis of volatile compounds like DMA.[6] It is widely used for determining DMA in air, gasoline, and as a residual solvent in pharmaceuticals.[1][7]

Quantitative Data Summary for GC Methods



Parameter	Method 1: Air Analysis (OSHA PV2064)	Method 2: Gasoline Analysis (GC-MS)
Detector	Flame Ionization Detector (FID)	Mass Spectrometer (MS)
Limit of Detection (LOD)	0.84 μ g/sample (0.028 mg/m³) [8]	1.0 mg/L[9]
Limit of Quantification (LOQ)	Reliable Quantitation Limit (RQL) is the concentration that gives a response significantly different from the blank.[8]	Not specified.
Linearity Range	Not explicitly stated, but calibration is performed.	100-300 mg/L[9]
Recovery	Desorption efficiency averaged 92.9%.[8]	85% - 103%[9]
Relative Standard Deviation (RSD)	Not specified.	≤ 2.5%[9]

Experimental Protocol: GC-FID for Air Samples (Based on OSHA Method PV2064)

This protocol describes the collection and analysis of airborne N,N-dimethylaniline.

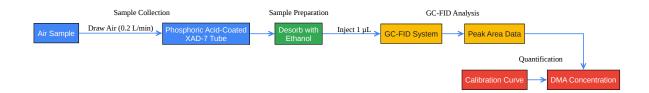
- 1. Sample Collection:
- Draw a known volume of air through a phosphoric acid-coated XAD-7 tube at a flow rate of 0.2 L/min.[8]
- The recommended air volume is 30 liters.[8]
- 2. Sample Preparation (Desorption):
- Open the sampling tube and transfer the adsorbent to a vial.
- Add 1 mL of the desorption solvent (e.g., ethanol).[1]



- Seal the vial and allow it to stand for a period to ensure complete desorption, with occasional shaking.
- 3. GC-FID Analysis:
- Instrumentation: Gas chromatograph equipped with a flame ionization detector.[8]
- Column: A 60 m RTX-5, 1.0 μm film thickness, 0.32 mm i.d. column is suitable.[8]
- Injector Temperature: Set to an appropriate temperature for vaporization (e.g., 250 °C).
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: Increase to 200 °C at 10 °C/min.
 - Hold at 200 °C for 5 minutes.
- Detector Temperature: 300 °C.
- · Carrier Gas: Helium at a constant flow rate.
- Injection Volume: 1 μL.
- 4. Calibration and Quantification:
- Prepare a series of standard solutions of N,N-dimethylaniline in the desorption solvent.
- Analyze the standards to generate a calibration curve of peak area versus concentration.
- Quantify the DMA in the samples by comparing their peak areas to the calibration curve.

Workflow for GC Analysis of N,N-Dimethylaniline in Air





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Caption: Workflow for GC-FID analysis of airborne N,N-dimethylaniline.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique suitable for the analysis of non-volatile or thermally unstable compounds.[6] It is particularly useful for determining DMA in pharmaceutical formulations and complex matrices.[6][10]

Quantitative Data Summary for HPLC Methods



Parameter	Method 1: DMA in Linagliptin API	Method 2: General HPLC- UV for Air
Detector	UV	UV
Wavelength	254 nm[10]	243 nm[11]
Limit of Detection (LOD)	0.3 ppm[10]	1.0 μg/mL (0.22 mg/m³ in air) [11]
Limit of Quantification (LOQ)	0.9 ppm[10]	Not specified.
Linearity Range	12-point calibration, range not specified.[10]	0.00 - 1000 μg/mL[11]
Correlation Coefficient (r²)	0.9999[10]	0.9999[11]
Recovery	Excellent recoveries reported. [10]	99.1% - 106.8%[11]
Relative Standard Deviation (RSD)	Low %RSD values reported. [10]	0.31% - 4.75%[11]

Experimental Protocol: HPLC-UV for DMA in Pharmaceutical Ingredients

This protocol is adapted from a method for the determination of DMA as a potential genotoxic impurity in Linagliptin.[10]

1. Sample Preparation:

 Accurately weigh and dissolve the active pharmaceutical ingredient (API) sample in a suitable diluent (e.g., mobile phase) to a final concentration of 10.0 mg/mL.[10]

2. HPLC-UV Analysis:

- Instrumentation: HPLC system with a UV detector.
- Column: KROMASIL CN (250 mm × 4.6 mm, 5 μm) or a similar reversed-phase column.[10]







• Mobile Phase: Acetonitrile and 25.0 mM ammonium acetate in water (75:25, v/v).[10]

• Flow Rate: 1.0 mL/min.[10]

• Column Temperature: Ambient.

Detection Wavelength: 254 nm.[10]

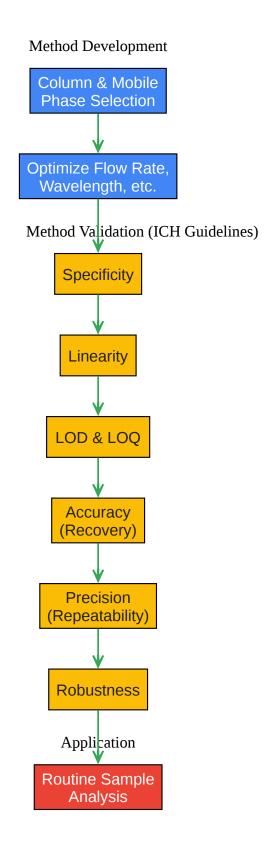
Injection Volume: 20 μL.

3. Calibration and Quantification:

- Prepare a stock solution of N,N-dimethylaniline and dilute it to create a series of calibration standards.
- Construct a calibration curve by plotting the peak area against the concentration of DMA.
- Determine the concentration of DMA in the sample solution from the calibration curve.

Logical Flow for HPLC Method Development and Validation





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Caption: Logical flow for HPLC method development and validation.



Spectrophotometric Methods

Spectrophotometric methods are often simple, rapid, and cost-effective.[6] They are typically based on a color-forming reaction where the absorbance of the resulting solution is proportional to the concentration of the analyte.

Quantitative Data Summary for Spectrophotometric Method

This method is for the determination of nitrite, which involves a coupling reaction with N,N-dimethylaniline. While not a direct measurement of DMA, it demonstrates its use as a reagent in colorimetric analysis.

Parameter	Value (for Nitrite Determination)
Wavelength (λmax)	538 nm[12]
Linearity Range	0.05 to 0.3 μg/mL of nitrite[12]
Molar Absorptivity	3.475 x 10 ⁴ L mol ⁻¹ cm ⁻¹ [12]
Limit of Detection (LOD)	0.00348 μg/mL[12]
Limit of Quantification (LOQ)	0.0105 μg/mL[12]

Experimental Protocol: Spectrophotometric Determination of Nitrite using DMA

This protocol describes the determination of nitrite, where DMA is used as a coupling agent to form a colored azo dye.[12]

1. Reagent Preparation:

- N,N-dimethylaniline solution: Dissolve 0.5 mL of DMA in 10 mL of 3N HCl and dilute to 100 mL with water.
- Benzidine solution: Dissolve 0.5 g of benzidine in 10 mL of ethanol and dilute with water.[12]
- Nitrite standard solutions: Prepare a series of working standards from a stock solution.

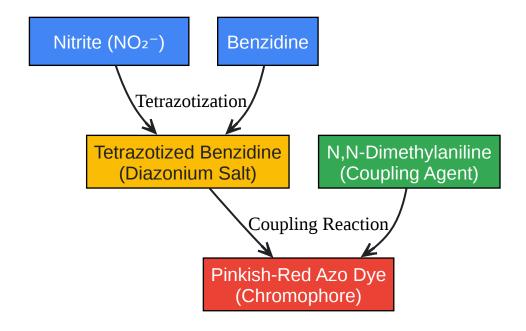


2. Color Development:

- To a series of 25 mL standard flasks, add aliquots of the nitrite standard solutions.
- Add the benzidine solution, which is tetrazotized by the nitrite present.
- Add the N,N-dimethylaniline solution to couple with the tetrazotized benzidine, forming a pinkish-red azo dye in an acidic medium.[12]
- Adjust the final volume with water.
- 3. Spectrophotometric Measurement:
- Instrumentation: UV-Vis Spectrophotometer.
- Measure the absorbance of the resulting colored solution at 538 nm against a reagent blank.
 [12]
- 4. Calibration and Quantification:
- Plot the absorbance values of the standards against their concentrations to create a calibration curve.
- Determine the nitrite concentration in an unknown sample by measuring its absorbance and interpolating from the calibration curve.

Signaling Pathway for Azo Dye Formation





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Caption: Reaction pathway for spectrophotometric analysis.

Conclusion

The analytical methods described provide robust and reliable means for the determination of N,N-dimethylaniline in a variety of sample types. The choice of method should be guided by the specific analytical requirements, including the sample matrix, expected concentration range of the analyte, and the instrumentation available. Proper method validation is essential to ensure accurate and precise results.

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